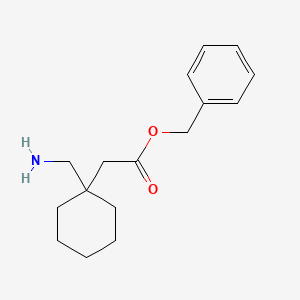
4'-Hydroxy Azithromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The modification at the 4’-hydroxy position aims to enhance its pharmacological properties, including improved solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Azithromycin involves the modification of azithromycin at the 4’-hydroxy position. One common method includes the use of hydroxypropyl-β-cyclodextrin to form inclusion complexes, which improves the solubility and release properties of the compound . The reaction typically involves crosslinking hydroxypropyl-β-cyclodextrin with epichlorohydrin under strongly alkaline conditions (NaOH 30%, w/v) with a molar ratio of 1:16 .
Industrial Production Methods: Industrial production of 4’-Hydroxy Azithromycin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification and quality control of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxy Azithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
4’-Hydroxy Azithromycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the effects of hydroxy modifications on macrolide antibiotics.
Biology: Investigated for its enhanced antibacterial activity against resistant bacterial strains.
Medicine: Potential use in treating infections caused by macrolide-resistant bacteria.
Mécanisme D'action
The mechanism of action of 4’-Hydroxy Azithromycin is similar to that of azithromycin. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis . This action prevents the growth and replication of bacteria, leading to their eventual death. The hydroxy modification may enhance its binding affinity and efficacy against resistant strains .
Comparaison Avec Des Composés Similaires
Azithromycin: The parent compound with a broad spectrum of antibacterial activity.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A macrolide with improved acid stability and oral bioavailability compared to erythromycin.
Uniqueness of 4’-Hydroxy Azithromycin: 4’-Hydroxy Azithromycin stands out due to its enhanced solubility and stability, making it a promising candidate for treating infections caused by resistant bacterial strains . Its unique modification at the 4’-hydroxy position provides an edge over other macrolides in terms of pharmacological properties .
Propriétés
Formule moléculaire |
C38H72N2O13 |
|---|---|
Poids moléculaire |
765.0 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
Clé InChI |
ILOTYWFVECJHDW-NHXRTCGOSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


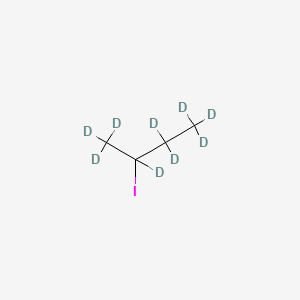
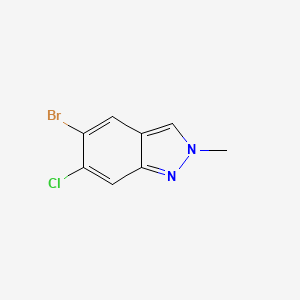


![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
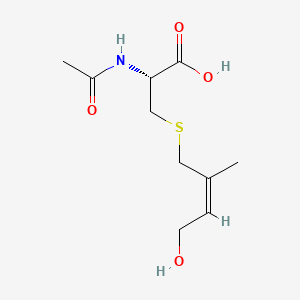
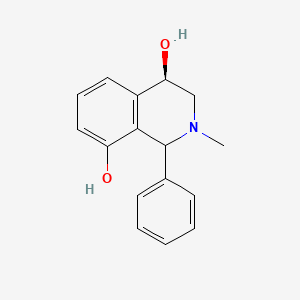

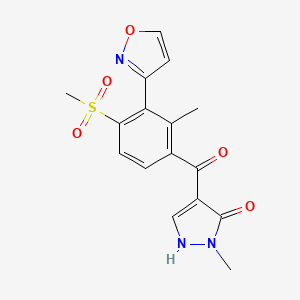
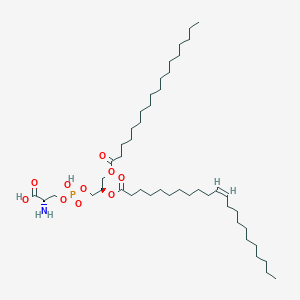
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

